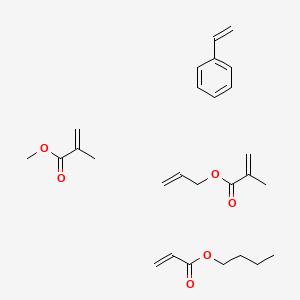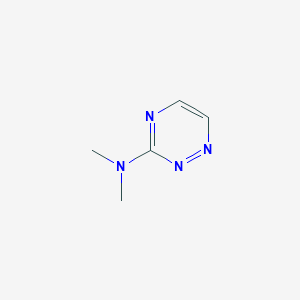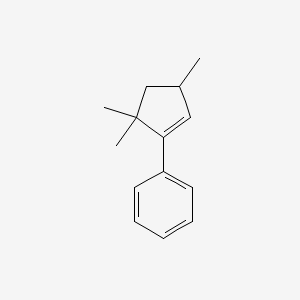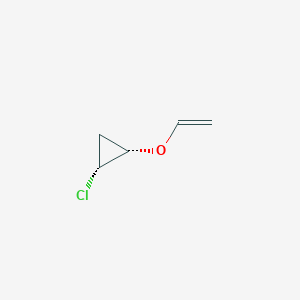![molecular formula C7H14O2S B14650394 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- CAS No. 50735-86-9](/img/structure/B14650394.png)
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- is an organic compound with the molecular formula C7H14O2S It is characterized by the presence of a propene group attached to a sulfonyl group, which is further bonded to a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- can be synthesized through several methods. One common approach involves the reaction of propene with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propene group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or nickel.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted propene derivatives.
Scientific Research Applications
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- involves its reactive sulfonyl group, which can interact with various molecular targets The sulfonyl group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that alter the function of the target molecules
Comparison with Similar Compounds
Similar Compounds
1-Propene, 3-[(1,1-dimethylethyl)thio]-: Similar structure but with a thioether group instead of a sulfonyl group.
1-Propene, 3-[(1,1-dimethylethyl)oxy]-: Contains an ether group instead of a sulfonyl group.
Uniqueness
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to similar compounds with thioether or ether groups. This reactivity makes it valuable in various chemical and biological applications.
Properties
CAS No. |
50735-86-9 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylsulfonylpropane |
InChI |
InChI=1S/C7H14O2S/c1-5-6-10(8,9)7(2,3)4/h5H,1,6H2,2-4H3 |
InChI Key |
JCGLKSYHTJCRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


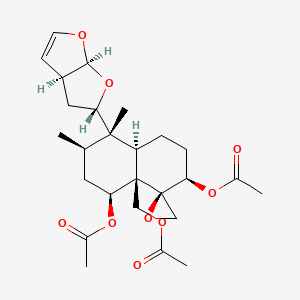

![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
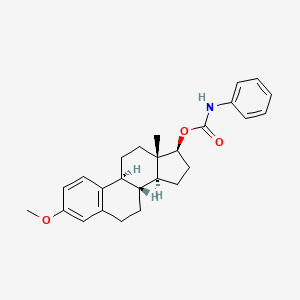
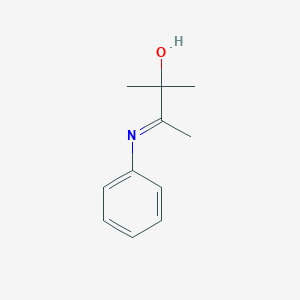
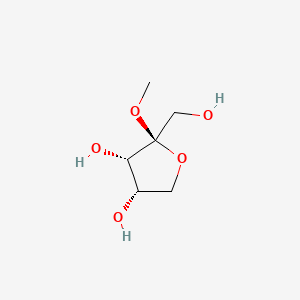
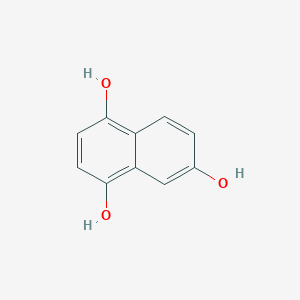
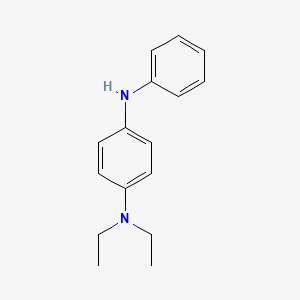
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
